
N'-(1-methyl-3-phenylpropylidene)-4-(4-morpholinylmethyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1-methyl-3-phenylpropylidene)-4-(4-morpholinylmethyl)benzohydrazide, also known as MPBH, is a hydrazone derivative that has been studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for drug development.
科学的研究の応用
N'-(1-methyl-3-phenylpropylidene)-4-(4-morpholinylmethyl)benzohydrazide has been the subject of numerous scientific studies due to its potential therapeutic applications. One study investigated the anti-inflammatory effects of this compound in a rat model of acute inflammation. The results showed that this compound significantly reduced inflammation and edema, suggesting its potential as an anti-inflammatory agent.
Another study explored the analgesic properties of this compound in a mouse model of nociceptive pain. The results showed that this compound effectively reduced pain sensitivity, indicating its potential as an analgesic agent.
作用機序
The exact mechanism of action of N'-(1-methyl-3-phenylpropylidene)-4-(4-morpholinylmethyl)benzohydrazide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. This compound has been shown to interact with the GABAergic system, which plays a crucial role in the regulation of pain and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including glutamate and GABA, which are involved in the regulation of pain and anxiety. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using N'-(1-methyl-3-phenylpropylidene)-4-(4-morpholinylmethyl)benzohydrazide in lab experiments is its relatively low toxicity compared to other compounds. However, its low solubility in water can make it difficult to work with in certain experimental settings. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on N'-(1-methyl-3-phenylpropylidene)-4-(4-morpholinylmethyl)benzohydrazide. One area of interest is its potential as a treatment for anxiety disorders, as it has been shown to have anxiolytic effects in animal models. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to explore its potential therapeutic applications in other areas, such as epilepsy and neurodegenerative diseases.
合成法
The synthesis of N'-(1-methyl-3-phenylpropylidene)-4-(4-morpholinylmethyl)benzohydrazide involves the condensation reaction between 4-(4-morpholinylmethyl)benzohydrazide and 1-methyl-3-phenylpropylidene. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The resulting product is then purified and characterized using various spectroscopic techniques, such as NMR and IR.
特性
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-[(E)-4-phenylbutan-2-ylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-18(7-8-19-5-3-2-4-6-19)23-24-22(26)21-11-9-20(10-12-21)17-25-13-15-27-16-14-25/h2-6,9-12H,7-8,13-17H2,1H3,(H,24,26)/b23-18+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMRKFRLRRWECO-PTGBLXJZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5712793.png)
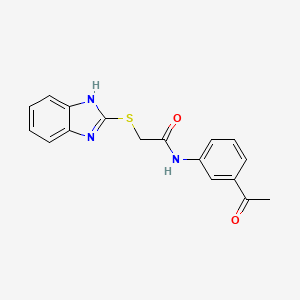
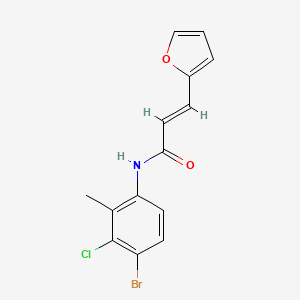
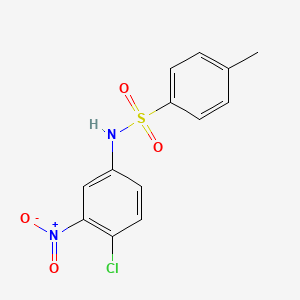


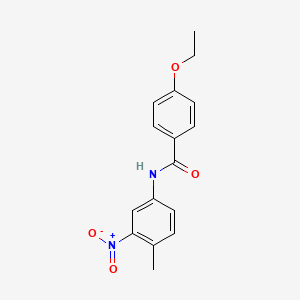
![3-(2-furyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5712857.png)
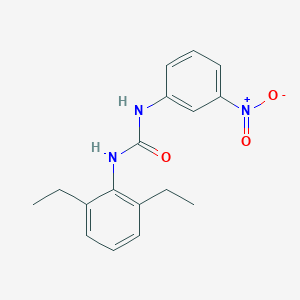
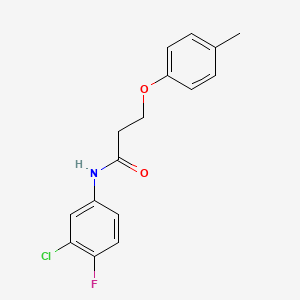
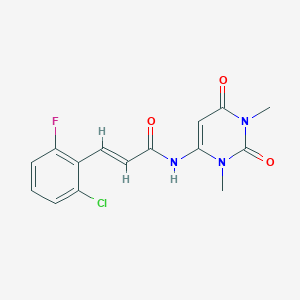
![2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B5712879.png)

